molecular formula C11H10O5 B1363737 3,4-Diacetoxybenzaldehyde CAS No. 67727-64-4

3,4-Diacetoxybenzaldehyde

Cat. No. B1363737
CAS RN: 67727-64-4
M. Wt: 222.19 g/mol
InChI Key: WYHMNJKAVNPOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diacetoxybenzaldehyde is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.20 . It is a solid at 20°C .


Synthesis Analysis

A patent describes the synthesis of a similar compound, 3,4-dihydroxybenzaldehyde, which might provide insights into the synthesis of 3,4-Diacetoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3,4-Diacetoxybenzaldehyde consists of 11 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . More detailed structural analysis may require specific tools or software .


Physical And Chemical Properties Analysis

3,4-Diacetoxybenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 359.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 176.4±3.0 cm3 .

Scientific Research Applications

Biomaterial Development

3,4-Dihydroxybenzaldehyde, a derivative of catechol, has been used to modify collagen and prepare hydrogels. These hydrogels demonstrated increased thermal stability and enhanced resistance to enzymatic degradation, suggesting potential applications in biomedical materials. The favorable biocompatibility of these hydrogels further underscores their promise in this field (Duan et al., 2018).

Enzymatic Synthesis

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde-PA) has been acetylated to produce a mixture of 3-acetoxy and 3,4-diacetoxy derivatives using various lipases. This enzymatic approach offers selectivity and efficiency in the synthesis of these compounds, highlighting its utility in organic synthesis (Divakar, 2003).

Fragrance and Pharmaceutical Industry

3,4-Methylenedioxybenzaldehyde, closely related to 3,4-dihydroxybenzaldehyde, is extensively used in fragrance and pharmaceutical preparations. Its synthesis through Oppenauer's oxidation demonstrates the importance of this compound in various industrial applications (Borzatta et al., 2009).

Green Chemistry Applications

The compound has been involved in the study of green chemistry applications, particularly in remote benzylic C(sp3)–H oxyfunctionalization. This demonstrates its potential role in the development of environmentally friendly synthesis methods for aromatic carbonyl compounds (Jiang et al., 2014).

Electrochemical Applications

The electrochemical properties of 3,4-dihydroxybenzaldehyde have been studied, indicating its potential application in electrochemical sensors and devices. The compound's behavior in different conditions sheds light on its versatility and utility in this domain (Nematollahi & Golabi, 2000).

Safety And Hazards

3,4-Diacetoxybenzaldehyde can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, wash with plenty of water and seek medical advice .

properties

IUPAC Name

(2-acetyloxy-4-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHMNJKAVNPOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363988
Record name 3,4-Diacetoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diacetoxybenzaldehyde

CAS RN

67727-64-4
Record name 3,4-Diacetoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diacetoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diacetoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Diacetoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Diacetoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-Diacetoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Diacetoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Diacetoxybenzaldehyde

Citations

For This Compound
39
Citations
P Manini, A Pezzella, L Panzella, A Napolitano… - Tetrahedron, 2005 - Elsevier
Oxidation of 5×10 −3 M noradrenaline in aqueous phosphate buffer, pH 7.4, with K 3 Fe(CN) 6 , NaIO 4 or Fe 2+ /EDTA/H 2 O 2 followed by extraction with ethyl acetate and acetylation …
Number of citations: 13 www.sciencedirect.com
S Tanaka, T Okabe, S Nakajima, E Yoshida… - The Journal of …, 1994 - jstage.jst.go.jp
Wesynthesized BE-23372Mto confirm its structure and to supply BE-23372Mfor further biological studies because the production of BE-23372Mby strain F23372 is very poor. 5-(Aryl)-3-(…
Number of citations: 16 www.jstage.jst.go.jp
S Divakar - 2003 - nopr.niscpr.res.in
Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde-PA) is acetylated using acetic anhydride in presence of porcine pancreas lipase and two preparations of Rhizomucor miehei to …
Number of citations: 4 nopr.niscpr.res.in
M Tagashira, Y Ohtake - Planta medica, 1998 - thieme-connect.com
Antioxidative compounds contained in the leaves of Melissa officinalis L.(lemon balm) were investigated. Six major compounds, protocatechuic acid (or 3, 4-dihydroxybenzoic acid, 1), 2-…
Number of citations: 277 www.thieme-connect.com
F Chen, P Kota, JW Blount, RA Dixon - Phytochemistry, 2001 - Elsevier
To investigate the substrate preferences of O-methyltransferases in the monolignol biosynthetic pathways, caffeoyl and 5-hydroxy coniferyl aldehydes were synthesized by a new …
Number of citations: 34 www.sciencedirect.com
RJ Stonard, RJ Andersen - The Journal of Organic Chemistry, 1980 - ACS Publications
Celenamides A and B, linear peptide alkaloids from the sponge Cliona celata Page 1 J. Org. Chem. 3687-3691 Celenamides A and B, Linear Peptide Alkaloids1 from the Sponge …
Number of citations: 110 pubs.acs.org
M Suzuki, S Kumar, CH Stammer - The Journal of Organic …, 1983 - ACS Publications
methods for the removal of the IV-acyl group. We found, 2b as did Bernabe, 2® that conditions sufficient for the hy-drolysis of aromaticiV-benzoyl cyclopropyl amino acids destroyed the …
Number of citations: 23 pubs.acs.org
SR Crosby, JR Harding, CD King, GD Parker… - Organic …, 2002 - ACS Publications
Evidence is presented here for the mechanism of the Prins cyclization of benzylic homoallylic alcohols, which shows that the outcome of the reaction is dependent upon the substituents …
Number of citations: 196 pubs.acs.org
A Cornelis, P Laszlo, P Pennetreau - The Journal of Organic …, 1983 - ACS Publications
carboxylate (9). A mixture of spirooxazolone 7 (1 g, 0.003 mol), DMAP (380 mg, 0.003 mol), and 5 mL of benzyl alcohol was stirred at room temperature of 21/2 h. The reaction mixture …
Number of citations: 73 pubs.acs.org
H Hanawa, D Uraguchi, S Konishi… - … A European Journal, 2003 - Wiley Online Library
A new, chiral bis‐Ti IV oxide of type 3 has been designed and can be utilized for strong activation of aldehyde carbonyls, thereby allowing a new catalytic enantioselective allylation of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.